An In-Depth Technical Guide to trans-2-Hexenyl benzoate: Properties, Synthesis, and Applications
An In-Depth Technical Guide to trans-2-Hexenyl benzoate: Properties, Synthesis, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
trans-2-Hexenyl benzoate is an ester recognized for its chemical properties and applications, primarily within the flavor and fragrance industries. This document provides a comprehensive technical overview of its chemical identity, physicochemical properties, spectroscopic profile, synthesis methodologies, and safety protocols. By synthesizing data from authoritative chemical databases and scientific literature, this guide serves as a detailed resource for laboratory and development applications.
Chemical Identity and Physicochemical Properties
trans-2-Hexenyl benzoate, also known as (E)-2-Hexen-1-yl benzoate, is an organic compound classified as an ester of benzoic acid and trans-2-hexen-1-ol.[1][2] Its molecular structure consists of a benzene ring attached to a carbonyl group, which is in turn bonded to the oxygen atom of a six-carbon alkenyl chain with a trans double bond.
2.1 Key Identifiers
-
IUPAC Name : (2E)-2-Hexenyl benzoate[1]
2.2 Physicochemical Data
The physical and chemical characteristics of a compound are fundamental to its application, handling, and storage. The properties of trans-2-Hexenyl benzoate are summarized below.
| Property | Value | Unit | Source(s) |
| Appearance | Colorless clear liquid (estimated) | - | [4] |
| Boiling Point | 290.77 (estimated) | °C | [4] |
| Flash Point | 130.40 (estimated) | °C | [4] |
| logP (Octanol/Water Partition Coefficient) | 3.200 - 4.241 (calculated/estimated) | - | [3][4] |
| Water Solubility | 13.95 (estimated) | mg/L @ 25°C | [4] |
| Vapor Pressure | 0.002 (estimated) | mmHg @ 25°C | [4] |
Spectroscopic Analysis for Structural Elucidation
3.1 ¹H NMR (Proton NMR) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzoate group and the aliphatic protons of the hexenyl chain. Key expected signals include:
-
Aromatic Protons (Ar-H) : Multiplets in the range of δ 7.4-8.1 ppm.
-
Vinylic Protons (=CH) : Multiplets between δ 5.4-5.8 ppm, with a large coupling constant characteristic of the trans configuration.
-
Methylene Protons adjacent to Oxygen (-O-CH₂-) : A doublet around δ 4.8-5.0 ppm.
-
Allylic and Aliphatic Protons : Signals in the δ 0.9-2.2 ppm range.
3.2 ¹³C NMR (Carbon-13 NMR) Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework. Expected chemical shifts include:
-
Carbonyl Carbon (C=O) : ~166 ppm.
-
Aromatic Carbons : Between ~128-133 ppm.
-
Vinylic Carbons (=CH) : Between ~123-135 ppm.
-
Methylene Carbon adjacent to Oxygen (-O-CH₂-) : ~65 ppm.
-
Aliphatic Carbons : Between ~13-34 ppm.
3.3 Infrared (IR) Spectroscopy
The IR spectrum is used to identify functional groups. Key absorption bands for trans-2-Hexenyl benzoate would include:
-
C=O Stretch (Ester) : A strong band around 1715-1735 cm⁻¹.
-
C-O Stretch : A strong band in the 1100-1300 cm⁻¹ region.
-
C=C Stretch (Alkene) : A medium band around 1650 cm⁻¹.
-
=C-H Bend (trans-Alkene) : A distinct band near 965 cm⁻¹.
-
C=C Stretch (Aromatic) : Bands around 1600 and 1450 cm⁻¹.
3.4 Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would yield a molecular ion peak [M]⁺ at m/z 204.[5] Key fragmentation patterns would include the loss of the hexenyl group to produce the benzoyl cation at m/z 105, which is often the base peak, and a peak for the benzoate ion at m/z 122.[5]
Synthesis and Manufacturing
The primary route for synthesizing trans-2-Hexenyl benzoate is through the esterification of trans-2-hexen-1-ol with benzoic acid.[6] This reaction is typically catalyzed by an acid or, in modern green chemistry approaches, by enzymes.
4.1 Core Principle: Fischer-Speier Esterification
Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive it towards the product, water is typically removed as it is formed, often using a Dean-Stark apparatus.
4.2 Detailed Laboratory Synthesis Protocol
This protocol describes a standard acid-catalyzed esterification.
Materials:
-
trans-2-Hexen-1-ol
-
Benzoic acid
-
p-Toluenesulfonic acid (catalyst)
-
Toluene (solvent for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Charging Reactants: To the flask, add benzoic acid (1.0 eq), trans-2-hexen-1-ol (1.1 eq), a catalytic amount of p-toluenesulfonic acid (0.05 eq), and toluene.
-
Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill, and water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove unreacted benzoic acid and catalyst), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure trans-2-Hexenyl benzoate.
-
Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.0.
4.3 Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification of trans-2-Hexenyl benzoate.
Caption: Synthesis workflow for trans-2-Hexenyl benzoate.
Applications and Scientific Relevance
5.1 Flavor and Fragrance Industry
The primary application of trans-2-Hexenyl benzoate is as a fragrance and flavor agent.[7] Its scent profile is often described as green, balsamic, and herbaceous. It serves as an excellent modifier and blender in various fragrance compositions, particularly in fougère and chypre types, where it can add tenacity and a gentle green effect.[7][8]
5.2 Potential Biological Activities
While not extensively studied for pharmaceutical applications, esters derived from natural alcohols and acids are a subject of interest in drug development for their potential bioavailability and diverse biological activities. The "green note" family of C6-aldehydes and alcohols, from which the hexenyl moiety is derived, is known to be involved in plant defense mechanisms and can exhibit antimicrobial or insect-repellent properties. Further research into the biological activity of trans-2-Hexenyl benzoate could reveal novel applications.
Safety, Handling, and Storage
6.1 GHS Hazard Classification
Based on data for similar compounds like trans-2-Hexenal and trans-2-Hexenyl acetate, caution is warranted.[9][10][11] While specific GHS data for the benzoate ester is limited, related compounds can be flammable and cause skin, eye, and respiratory irritation.[10][12]
-
Pictograms : GHS02 (Flammable), GHS07 (Exclamation Mark) may be applicable.
-
Hazard Statements : May include Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[11][12]
-
Precautionary Statements : Keep away from heat/sparks/open flames.[10] Use only in a well-ventilated area.[12] Wear protective gloves/eye protection.[12]
6.2 Handling and Personal Protective Equipment (PPE)
-
Handle in a well-ventilated area or under a chemical fume hood.[13]
-
Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13]
-
Avoid breathing vapors or mists.[13]
-
Take precautionary measures against static discharge.[10]
6.3 Storage Recommendations
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[13]
-
Keep away from sources of ignition and incompatible materials such as strong oxidizing agents and strong bases.[9][13]
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- Romero-Márquez, M., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Beilstein Journal of Organic Chemistry, 14, 697–703. Retrieved from https://www.researchgate.net/publication/323812733_Biocatalytic_synthesis_of_the_Green_Note_trans-2-hexenal_in_a_continuous-flow_microreactor
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